molecular formula C16H12ClN3O2S B2736234 6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2062380-27-0

6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2736234
CAS RN: 2062380-27-0
M. Wt: 345.8
InChI Key: XUHCQHLWILSWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
BenchChem offers high-quality 6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

Triazoles are well-known for their antifungal properties. Commonly used triazole antifungal drugs include fluconazole, itraconazole, and voriconazole. These compounds exhibit a broad spectrum of activity against both superficial and invasive fungal infections. The presence of the triazole moiety in bioactive compounds contributes to their effectiveness in combating fungal pathogens .

Aromatase Inhibition for Breast Cancer Treatment

Certain triazole derivatives, such as anastrozole, letrozole, and vorozole, act as non-steroidal aromatase inhibitors. These compounds find use in the treatment of estrogen-dependent breast cancer. By inhibiting aromatase, they reduce estrogen production, which is crucial for managing hormone-sensitive breast tumors .

Potential Anticancer Activity

Triazoles have demonstrated anticancer activity beyond their role as aromatase inhibitors. Their diverse mechanisms of action make them promising candidates for cancer therapy. While more research is needed, the triazole-benzoxazolone hybrid could be explored further for its potential in cancer treatment .

Antimicrobial and Antimycotic Properties

Triazoles also exhibit antimicrobial and antimycotic effects. They have been investigated for their activity against bacteria, fungi, and protozoa. The hybrid compound’s unique structure may offer novel antimicrobial properties worth exploring .

Anticonvulsant Potential

Triazoles have been studied for their anticonvulsant activity. Although the specific mechanism remains under investigation, their effects on neuronal excitability make them interesting candidates for managing seizures .

Other Applications

Beyond the mentioned fields, triazoles have been investigated for their potential in various areas, including antiprotozoal therapy. The 4-chlorophenyl moiety in this hybrid molecule adds an interesting dimension, potentially enhancing its bioactivity .

properties

IUPAC Name

6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-8-13(12-7-6-11(14(18)21)15(22)20-12)23-16(19-8)9-2-4-10(17)5-3-9/h2-7H,1H3,(H2,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHCQHLWILSWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C(=O)N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide

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